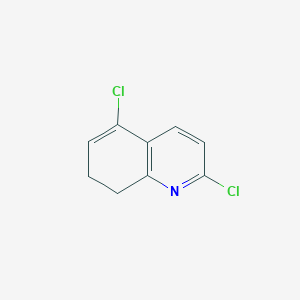

2,5-Dichloro-7,8-dihydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives often involves multicomponent reactions or modifications of existing quinoline structures. For instance, substituted 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines were synthesized from Meldrum's acid and dimedone, using an approach similar to the Hantzsch synthesis . Additionally, 2-substituted 8-(2-benzhydrylarylimino)-5,6,7-trihydroquinolines were synthesized and characterized, with their nickel chloride complexes showing catalytic behavior towards ethylene . These methods provide a foundation for the synthesis of 2,5-Dichloro-7,8-dihydroquinoline, which may involve chlorination reactions at specific positions on the quinoline ring.

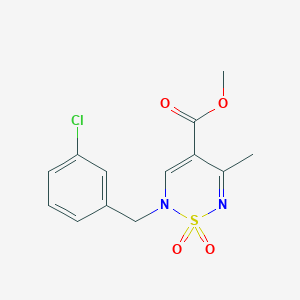

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their reactivity and physical properties. X-ray crystallography has been used to determine the structures of various quinoline derivatives, revealing conformations and geometries that influence their behavior . For example, the 2,5-dioxo-octahydroquinolines exhibit two favored conformations, with the most stable conformation in the solid state also favored in solution . Similarly, the nickel complexes of trihydroquinoline derivatives displayed distorted trigonal bipyramidal or tetrahedral geometries . These findings suggest that the molecular structure of 2,5-Dichloro-7,8-dihydroquinoline would also be key to its reactivity and potential applications.

Chemical Reactions Analysis

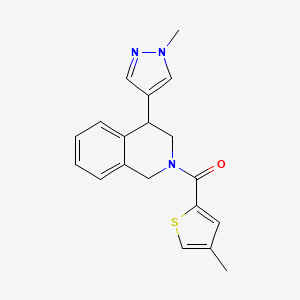

Quinoline derivatives participate in various chemical reactions, which can be used to modify their structure or to synthesize other compounds. The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines is an example of such a reaction, where iminium cations generated in situ are reacted with aryl Grignard reagents . Similarly, the chloro group in 4-amino-7-chloroquinolines can be substituted using amino alcohols, leading to novel analogues . These reactions demonstrate the versatility of quinoline derivatives in chemical synthesis, which would likely extend to 2,5-Dichloro-7,8-dihydroquinoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Spectroscopic and thermal analyses provide information about these properties, as seen in the study of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, which was characterized using various analytical techniques . The crystal structure analysis of a hexahydroquinoline derivative also revealed insights into its conformation and intermolecular interactions . These analyses are essential for understanding the behavior of quinoline derivatives in different environments and could be applied to study the properties of 2,5-Dichloro-7,8-dihydroquinoline.

科学的研究の応用

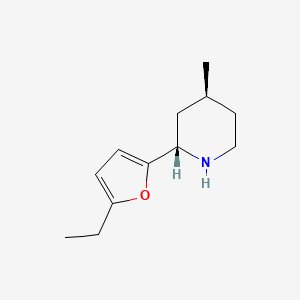

Inhibitory Properties in Biological Systems

- 2,5-Dichloro-7,8-dihydroquinoline derivatives have been studied for their inhibitory properties in biological systems. For instance, a study demonstrated that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a related compound, is a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting potential therapeutic utility (Demarinis et al., 1981).

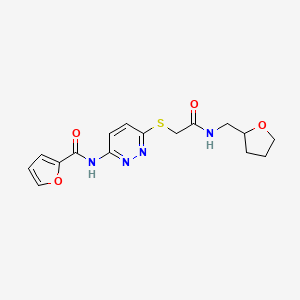

Antimicrobial and Antitubercular Activity

- A novel ligand synthesized from 1-methyl-1,2-dihydroquinolin-4-ol demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting its potential in pharmacological applications (Patel & Patel, 2017).

- In another study, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and found to have promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

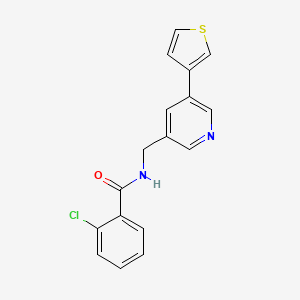

Chemical Synthesis and Characterization

- The compound has been utilized in chemical synthesis, such as the creation of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-Dihydroquinoline-2,5(1H,6H)-diones, indicating its versatility in synthetic chemistry (Zhong et al., 2008).

Analytical and Spectroscopic Studies

- Spectroscopic analysis of derivatives of 2,5-Dichloro-7,8-dihydroquinoline has been conducted to understand their electronic structure and reactive properties, which is vital for developing new materials and drugs (Sureshkumar et al., 2018).

Metal Ion Interaction and Potential Therapeutic Applications

- The interaction of 2,5-Dichloro-7,8-dihydroquinoline derivatives with metal ions, such as copper, has been studied extensively. This research is critical for understanding the potential therapeutic applications of these compounds in diseases like Alzheimer's and Huntington's (Summers et al., 2020).

特性

IUPAC Name |

2,5-dichloro-7,8-dihydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h2,4-5H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABZTGKFHCYPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)Cl)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-7,8-dihydroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)